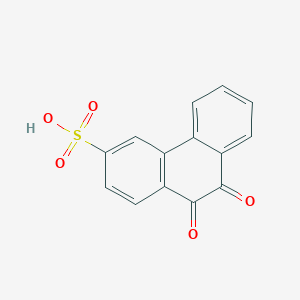![molecular formula C14H20N2O2 B13942718 4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide CAS No. 415693-17-3](/img/structure/B13942718.png)
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxycyclopentyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Cyclopentyl Group Addition: The hydroxycyclopentyl group can be added through a series of reactions involving cyclopentene and subsequent hydroxylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The dimethylamino group and hydroxycyclopentyl moiety play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(dimethylamino)-2-pyrrolidinemethanol: Similar in structure but with a pyrrolidine ring instead of a cyclopentyl group.
4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium: A derivative with a pyridinium cation and fluorine substituents.
Uniqueness
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its hydroxycyclopentyl group provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
415693-17-3 |
|---|---|
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-16(2)11-8-6-10(7-9-11)14(18)15-12-4-3-5-13(12)17/h6-9,12-13,17H,3-5H2,1-2H3,(H,15,18)/t12-,13+/m0/s1 |
Clave InChI |
CGTJLPIPSVQBQV-QWHCGFSZSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)C(=O)N[C@H]2CCC[C@H]2O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)NC2CCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



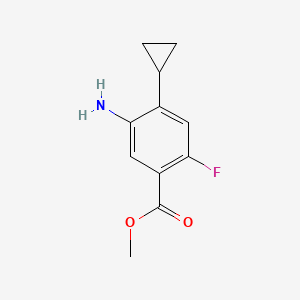
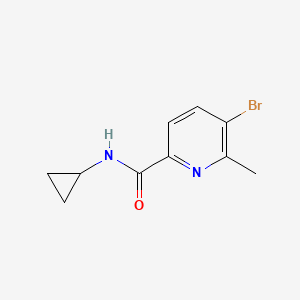
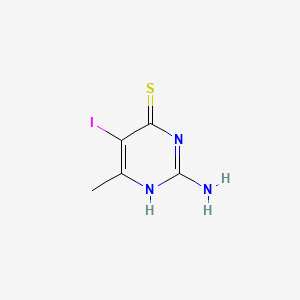
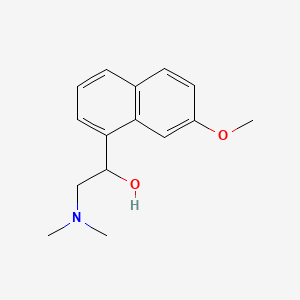


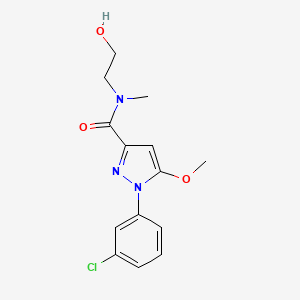
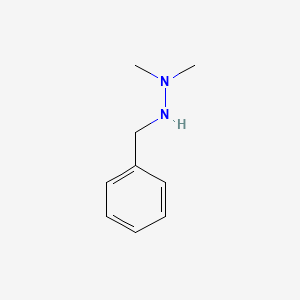
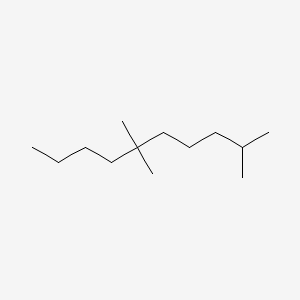
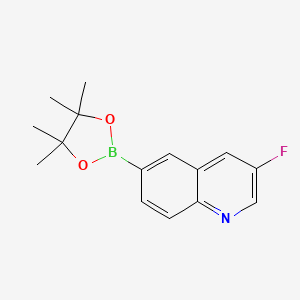
![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)
